molecular formula C6H3BrFNO B6359309 5-Bromo-2-fluoroisonicotinaldehyde CAS No. 1227588-77-3

5-Bromo-2-fluoroisonicotinaldehyde

Cat. No.: B6359309
CAS No.: 1227588-77-3
M. Wt: 204.00 g/mol
InChI Key: OVVLSQOFPVAWGI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the following steps:

    Bromination: Isonicotinaldehyde is reacted with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst to introduce the bromine atom at the 5-position.

    Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride, to introduce the fluorine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

    Controlled temperature and pressure conditions: to facilitate the bromination and fluorination reactions.

    Purification steps: such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-Bromo-2-fluoroisonicotinic acid.

    Reduction: 5-Bromo-2-fluoroisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-fluoroisonicotinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    2-Bromo-5-fluoroisonicotinaldehyde: Similar structure but with different substitution pattern.

    5-Bromo-2-chloroisonicotinaldehyde: Chlorine atom instead of fluorine at the 2-position.

    5-Bromo-2-methylisonicotinaldehyde: Methyl group instead of fluorine at the 2-position.

Uniqueness: 5-Bromo-2-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s electrophilicity and influence its interaction with molecular targets.

Properties

IUPAC Name

5-bromo-2-fluoropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVLSQOFPVAWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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